molecular formula C21H22N6O5 B2748565 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013984-31-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No. B2748565
M. Wt: 438.444
InChI Key: OFCYOYAUHZNWEX-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. It is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Scientific Research Applications

Synthesis and Characterization

Research has been focused on synthesizing and characterizing pyrazole derivatives, highlighting the versatility of these compounds in medicinal chemistry. The study by Titi et al. (2020) detailed the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying their potential antitumor, antifungal, and antibacterial activities. The structural analysis revealed significant insights into the geometric parameters and the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).

Antitumor and Antibacterial Potential

Further exploration into the biological activities of pyrazole derivatives has uncovered their potential as antitumor and antibacterial agents. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating their efficacy as anticancer and anti-5-lipoxygenase agents, providing a foundation for future drug development (Rahmouni et al., 2016).

Antioxidant Properties

Another significant area of research is the investigation of antioxidant properties of pyrimidine-containing heterocycles. Salem et al. (2016) focused on synthesizing new compounds with potent antioxidant activity, indicating the potential of these derivatives in combating oxidative stress-related diseases (Salem & Errayes, 2016).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), have provided deeper insights into the antagonistic activities of certain pyrazole derivatives by analyzing their interaction with cannabinoid receptors, which can inform the development of novel therapeutic agents targeting these pathways (Shim et al., 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5/c1-11(2)14-8-18(28)25-21(23-14)27-17(6-12(3)26-27)24-20(30)19(29)22-9-13-4-5-15-16(7-13)32-10-31-15/h4-8,11H,9-10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCYOYAUHZNWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

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